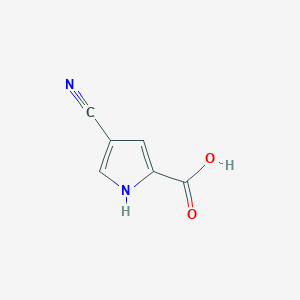
3,4-Dichloro-5-nitropyridine
Vue d'ensemble
Description
The compound 3,4-Dichloro-5-nitropyridine is a chloro-nitropyridine derivative, which is a class of compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 3,4-Dichloro-5-nitropyridine, they do provide insights into the synthesis, structure, and reactivity of related chloro-nitropyridine compounds, which can be informative for understanding the characteristics of 3,4-Dichloro-5-nitropyridine.
Synthesis Analysis
The synthesis of chloro-nitropyridine derivatives often involves multiple steps, including substitution, oxidation, nitration, and other functional group transformations. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves substitution and nitration steps . Similarly, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is achieved through a Vilsmeier–Haack chlorination protocol . These methods could potentially be adapted for the synthesis of 3,4-Dichloro-5-nitropyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the solid-state structure of chloro-nitropyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was elucidated using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . The molecular structure of 3,5-difluoro-4-nitropyridine N-oxide was found to be twisted around the C-NO2 bond, while its diamino analogue adopts a planar conformation stabilized by intramolecular hydrogen bonds . These findings suggest that the molecular structure of 3,4-Dichloro-5-nitropyridine could also exhibit unique conformational features, which could be explored using similar analytical techniques.
Chemical Reactions Analysis
Chloro-nitropyridine derivatives are reactive and can undergo various chemical reactions. The reactivity of 3-methoxy-5-chloro-2,6-dinitropyridine was analyzed, indicating that these types of compounds can participate in nucleophilic substitution and other reactions . The 5,6-dichloro-3-nitropyrazinamine was found to undergo nucleophilic displacement, acetylation, and condensation reactions to form imidazolo and triazolo ring systems . These studies demonstrate the versatile reactivity of chloro-nitropyridine compounds, which could be relevant for the chemical reactions of 3,4-Dichloro-5-nitropyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitropyridine derivatives can be influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are used to study these properties. For instance, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, and solvent effects on emission spectra were investigated . The solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol exhibited a short N⋯H–O hydrogen bridge, indicating strong intermolecular interactions . These insights into the spectroscopic behavior and intermolecular interactions of chloro-nitropyridine derivatives could be extrapolated to predict the properties of 3,4-Dichloro-5-nitropyridine.
Applications De Recherche Scientifique
Synthesis of Nitropyridines
3,4-Dichloro-5-nitropyridine is significant in the synthesis of various nitropyridines, a key compound in organic chemistry. The process involves reactions with chloroform, methyl chloroacetate, and ethyl 2-chloropropionate, leading to ortho or para substitutions with good yields and regioselectivity (Andreassen et al., 2004). Additionally, it is used in the synthesis of 2-substituted-5-nitropyridines, achieved through a series of steps starting from 3-nitropyridine, highlighting its versatility in organic syntheses (Bakke, 2005).
Development of Anticancer Agents
Research has explored the use of 3,4-Dichloro-5-nitropyridine in developing potential anticancer agents. By modifying its structure through hydrolysis, catalytic hydrogenation, and reactions with alpha-halo ketones, researchers have synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which were tested for their effects on cancer cell proliferation and survival in mice bearing leukemia (Temple et al., 1983).
Role in Chemical Synthesis
Its role extends to various chemical synthesis processes. For instance, it has been used to synthesize 3-methoxy-5,6-diamino-2-nitropyridine, demonstrating its utility in multi-step organic synthesis and further reactions (Jun, 2007). The compound is also involved in the extraction and separation processes, such as in the extraction of 4-nitropyridine using chloroform (Huang Rong-rong, 2008).
Photoreduction Studies
The photoreduction of 4-nitropyridine, a compound closely related to 3,4-Dichloro-5-nitropyridine, has been studied in different solutions. This research is essential for understanding the photophysical properties of nitropyridines and their derivatives (Hashimoto et al., 1971).
Mécanisme D'action
Target of Action
Nitropyridines, a class of compounds to which 3,4-dichloro-5-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
It’s known that nitropyridines can be involved in various reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dichloro-5-nitropyridine. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Moreover, the reaction conditions, such as the presence of certain solvents or reagents, can also affect the compound’s reactivity and subsequent interactions with its targets .
Safety and Hazards
Orientations Futures
The synthesis of nitropyridines, including 3,4-Dichloro-5-nitropyridine, has been a subject of research due to their importance in various fields. Future directions could involve exploring more efficient synthesis methods and investigating the potential applications of these compounds in different areas .
Propriétés
IUPAC Name |
3,4-dichloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVPLFVLCXIYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474398 | |
| Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-nitropyridine | |
CAS RN |
56809-84-8 | |
| Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)